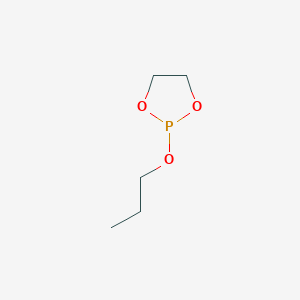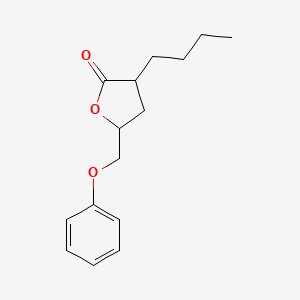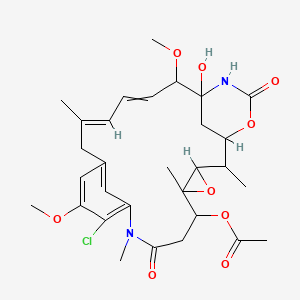![molecular formula C14H20N2O5 B14630995 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid CAS No. 53622-26-7](/img/structure/B14630995.png)
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is a chemical compound with a complex structure that includes an acetamido group, a methoxy group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Etherification: The acetamido compound is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major product is 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid.
Reduction: The major product is 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can participate in hydrophobic interactions, while the propanoic acid moiety can interact with enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid
- 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]butanoic acid
Uniqueness
3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
53622-26-7 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-[2-(5-acetamido-2-methoxyanilino)ethoxy]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-10(17)16-11-3-4-13(20-2)12(9-11)15-6-8-21-7-5-14(18)19/h3-4,9,15H,5-8H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
QANIDHQXUUVZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)NCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



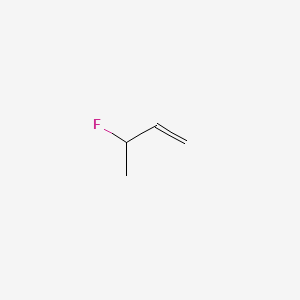
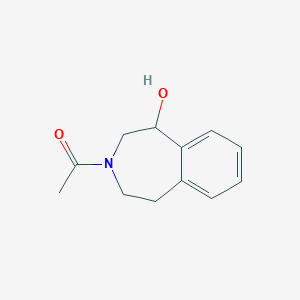
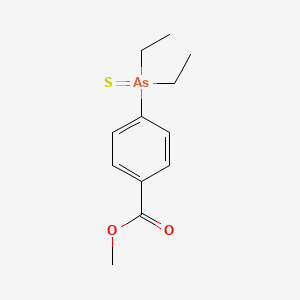
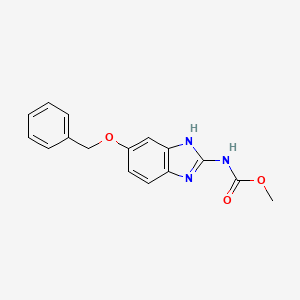
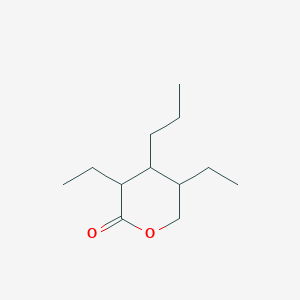
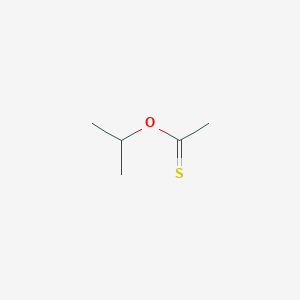
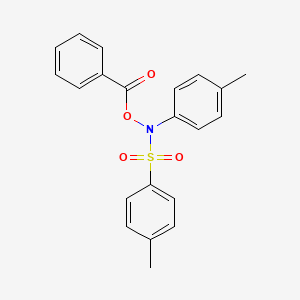
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
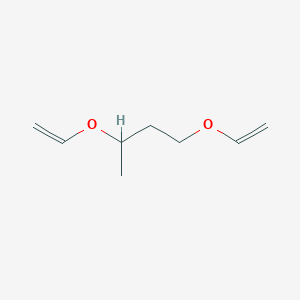
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
